

## **Hpk1-IN-13 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hpk1-IN-13

Cat. No.: B12422944

Get Quote

## **In-Depth Technical Guide: Hpk1-IN-13**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Hpk1-IN-13**, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

### **Core Chemical Information**

**Hpk1-IN-13**, also referred to as compound 64 in patent literature, is a small molecule inhibitor of HPK1. Its fundamental chemical properties are summarized below.



| Property          | Value                                                                     | Source |
|-------------------|---------------------------------------------------------------------------|--------|
| Molecular Formula | C25H24FN5O2                                                               | [1]    |
| Molecular Weight  | 445.49 g/mol                                                              | [1]    |
| CAS Number        | 2734168-30-8                                                              | [1]    |
| Canonical SMILES  | FC1=C(C2=CC3=C(NN=C3C4<br>=CC(OCC5N6CCN(C5)C)=C6<br>C=C4)C=N2)C(OC)=CC=C1 | [2]    |
| InChI Key         | (Unavailable in current search results)                                   |        |
| Appearance        | (Not specified in available data)                                         |        |
| Solubility        | (Not specified in available data)                                         | _      |

## **Biological Activity and Mechanism of Action**

**Hpk1-IN-13** is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, **Hpk1-IN-13** can enhance T-cell activation, proliferation, and cytokine production, making it a promising candidate for cancer immunotherapy.

Unfortunately, specific quantitative data for **Hpk1-IN-13**'s biological activity, such as its half-maximal inhibitory concentration ( $IC_{50}$ ) or binding affinity (Ki) against HPK1, are not publicly available in the reviewed literature. This information is likely contained within patent WO2021213317A1, where it is referenced as compound 64.[1][2][3][4]

### The HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell activation cascade. The following diagram illustrates the canonical HPK1 signaling pathway and the proposed point of intervention for **Hpk1-IN-13**.





Click to download full resolution via product page

Caption: HPK1 signaling cascade and the inhibitory action of Hpk1-IN-13.

## **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity. A comprehensive kinase selectivity profile for **Hpk1-IN-13** is not available in the public domain. This data is essential for assessing its therapeutic potential and is likely detailed in patent WO2021213317A1.

## **Pharmacokinetic and Pharmacodynamic Properties**

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Hpk1-IN-13**, as well as its pharmacodynamic profile, is not currently available in the reviewed literature.

## **Experimental Protocols**

While specific experimental protocols for **Hpk1-IN-13** are not detailed in the available search results, this section provides generalized methodologies for key assays used in the evaluation of HPK1 inhibitors.

## **HPK1 Kinase Activity Assay (Biochemical Assay)**



This assay is designed to measure the direct inhibitory effect of a compound on HPK1 enzymatic activity.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by HPK1. Inhibition of HPK1 by a compound results in a decreased fluorescent signal.

#### General Protocol:

- Reagents: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide containing the HPK1 phosphorylation motif), ATP, and a detection system (e.g., a europium-labeled anti-phospho-substrate antibody and a fluorescently tagged streptavidin).
- Procedure: a. A solution of Hpk1-IN-13 at various concentrations is pre-incubated with the
  HPK1 enzyme in a microplate. b. The kinase reaction is initiated by the addition of the
  substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled
  temperature. d. The reaction is stopped, and the detection reagents are added. e. After an
  incubation period, the TR-FRET signal is measured using a suitable plate reader.
- Data Analysis: The IC<sub>50</sub> value is determined by plotting the percentage of HPK1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.

### **Cellular Assay for HPK1 Target Engagement**

This assay measures the ability of an inhibitor to engage and inhibit HPK1 within a cellular context.

Principle: T-cells (e.g., Jurkat cells or primary human T-cells) are stimulated to activate the TCR signaling pathway, leading to the phosphorylation of SLP-76 by HPK1. The level of phosphorylated SLP-76 (pSLP-76) is then quantified. An effective HPK1 inhibitor will reduce the levels of pSLP-76.

#### General Protocol:

 Cell Culture: Jurkat cells or isolated primary human T-cells are cultured under standard conditions.



- Procedure: a. Cells are pre-incubated with various concentrations of Hpk1-IN-13. b. TCR signaling is stimulated using anti-CD3/CD28 antibodies or other appropriate stimuli. c. After a defined stimulation period, the cells are lysed. d. The levels of pSLP-76 (at Ser376) and total SLP-76 are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.
- Data Analysis: The EC<sub>50</sub> value (effective concentration) is determined by plotting the
  percentage of inhibition of SLP-76 phosphorylation against the logarithm of the inhibitor
  concentration.

### **T-Cell Activation and Cytokine Production Assay**

This functional assay assesses the downstream consequences of HPK1 inhibition on T-cell activation.

Principle: Inhibition of HPK1 is expected to enhance T-cell activation, leading to increased proliferation and production of cytokines such as Interleukin-2 (IL-2).

#### General Protocol:

- Cell Culture: Primary human T-cells are isolated and cultured.
- Procedure: a. T-cells are treated with varying concentrations of Hpk1-IN-13. b. The cells are
  then stimulated with anti-CD3/CD28 antibodies. c. For proliferation assays, cell division can
  be measured using techniques like CFSE dilution by flow cytometry after a few days of
  culture. d. For cytokine production assays, the cell culture supernatant is collected after a
  defined period (e.g., 24-48 hours), and the concentration of cytokines like IL-2 is measured
  by ELISA or a multiplex bead-based assay.
- Data Analysis: The EC<sub>50</sub> for enhanced proliferation or cytokine production is determined from dose-response curves.

The following diagram illustrates a typical experimental workflow for evaluating an HPK1 inhibitor.





Click to download full resolution via product page

Caption: A generalized experimental workflow for HPK1 inhibitor evaluation.



### Conclusion

**Hpk1-IN-13** is a promising potent inhibitor of HPK1, a critical negative regulator of T-cell signaling. While its detailed biological and pharmacological properties are not yet fully disclosed in the public domain, the available information suggests its potential as a valuable research tool and a starting point for the development of novel cancer immunotherapies. Further investigation, particularly the disclosure of data from patent WO2021213317A1, will be crucial for a complete understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HPK1-IN-13 Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Hpk1-IN-13 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422944#hpk1-in-13-chemical-structure-and-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com